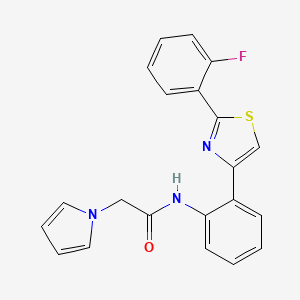
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN3OS and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring and a fluorophenyl group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H17FN2OS, with a molecular weight of approximately 344.41 g/mol. The presence of the thiazole moiety contributes to its diverse biological activities, as thiazoles are known for their roles in various therapeutic contexts.
Antimicrobial Properties
Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structures have shown efficacy against a range of bacteria and fungi. For example, the thiazole ring is often implicated in enhancing the interaction with microbial targets, leading to inhibition of growth.
Anticancer Activity
Research has demonstrated that thiazole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression. For instance, compounds that include a phenyl group attached to the thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| Compound C | < 10 | HT-29 |
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as it relates to the management of inflammatory conditions. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole can enhance anti-inflammatory activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Interaction: Binding to specific receptors can modulate signaling pathways related to inflammation and cancer proliferation.
- Gene Expression Modulation: Some derivatives influence gene expression, leading to altered protein synthesis that affects cellular functions.
Research Findings and Case Studies
Several studies have highlighted the potential of thiazole derivatives in drug discovery:
- A study published in MDPI reviewed various thiazole compounds and their biological activities, emphasizing their role as anticancer agents through apoptosis induction and cell cycle arrest mechanisms .
- Another investigation focused on the synthesis of novel thiazole analogues demonstrated promising antibacterial activity against Gram-positive bacteria .
属性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-9-3-1-7-15(17)21-24-19(14-27-21)16-8-2-4-10-18(16)23-20(26)13-25-11-5-6-12-25/h1-12,14H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKTUMEVUKWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














